molecular formula C19H18ClN3OS3 B12046808 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 476484-57-8

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B12046808
CAS No.: 476484-57-8
M. Wt: 436.0 g/mol
InChI Key: LUEHPPFTRIZZKT-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced by reacting the thiadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Final Compound: The final compound can be obtained by reacting the chlorobenzyl-substituted thiadiazole with 3,5-dimethylaniline and acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound may exhibit similar biological activities and could be investigated for its potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate

Industry

In industry, the compound may be used as a precursor for the synthesis of materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
  • 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide lies in its specific substitution pattern, which may impart distinct biological and chemical properties compared to other similar compounds. The presence of the 4-chlorobenzyl and 3,5-dimethylphenyl groups may enhance its interactions with specific molecular targets, leading to unique biological activities.

Properties

CAS No.

476484-57-8

Molecular Formula

C19H18ClN3OS3

Molecular Weight

436.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18ClN3OS3/c1-12-7-13(2)9-16(8-12)21-17(24)11-26-19-23-22-18(27-19)25-10-14-3-5-15(20)6-4-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

LUEHPPFTRIZZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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